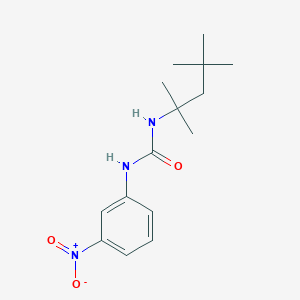
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as NTMU, and it has been found to have various applications in different fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Anticancer Activity
A study by Nammalwar et al. (2010) discusses the synthesis of a compound closely related to 1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea. This compound, identified as NSC 726189, has shown strong anticancer activity in several assays and is being considered for clinical trials for kidney cancer treatment. The research outlines the de novo synthesis of a primary metabolite of this compound, highlighting its potential in cancer therapy (Nammalwar et al., 2010).
Hydrogel Formation and Anion Interaction
Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a variant of the compound , for its ability to form hydrogels in different acids. The study found that the morphology and rheology of these gels depend on the identity of the anion, suggesting potential applications in materials science (Lloyd & Steed, 2011).
Hydrogen Bonding and Molecular Interactions
Boiocchi et al. (2004) explored the hydrogen bonding interactions of 1,3-bis(4-nitrophenyl)urea with various oxoanions. The study showed how these interactions can lead to complex formation and potential urea deprotonation, which can be relevant in designing receptor molecules and understanding molecular recognition processes (Boiocchi et al., 2004).
Structural and Energetic Properties
Research by Kołodziejski et al. (1993) on the structural and hydrogen bonding characteristics of substituted ureas provides insights into how modifications in the urea structure, like those in 1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea, can influence molecular properties. This research is significant for understanding the solid-state behavior of such compounds (Kołodziejski et al., 1993).
Anion Recognition and Interaction
The study by Boiocchi et al. (2005) further demonstrates the interaction of urea derivatives with anions, highlighting the potential for designing anion receptors and understanding anion-induced chemical transformations (Boiocchi et al., 2005).
Nonlinear Optical Properties
Research on 1-(3-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one by Patil et al. (2015) shows the potential of nitrophenyl ureas in nonlinear optical applications. This research is important for the development of new materials for optical technologies (Patil et al., 2015).
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)10-15(4,5)17-13(19)16-11-7-6-8-12(9-11)18(20)21/h6-9H,10H2,1-5H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPQMELRBPBHBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

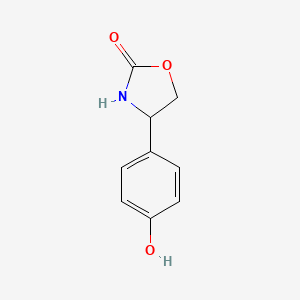
![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)
![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)
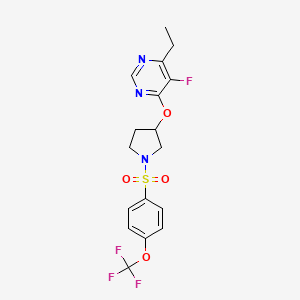
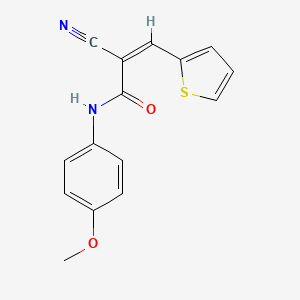
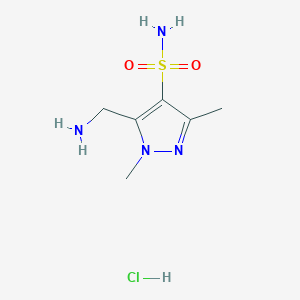
![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![3-Phenyl-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2371832.png)
![2-(4-Methyl-benzylsulfanyl)-5-phenyl-[1,3,4]oxadiazole](/img/structure/B2371833.png)
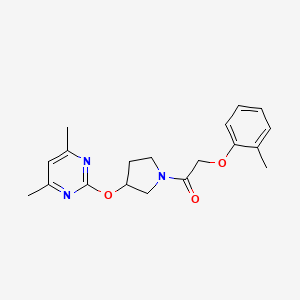
![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)

![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)